![molecular formula C13H21NO B13282859 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13282859.png)
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol
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Overview
Description
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C13H21NO It is a derivative of phenylethylamine and is characterized by the presence of a dimethylphenyl group attached to an ethylamino chain, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2,4-dimethylphenylacetone with an appropriate amine, followed by reduction. One common method includes the following steps:
Condensation Reaction: 2,4-dimethylphenylacetone is reacted with ethylamine in the presence of a catalyst to form the intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol: Similar structure but with an ethan-1-ol group instead of propan-1-ol.
Ethanone, 1-(2,4-dimethylphenyl)-: A related compound with a ketone group.
Uniqueness
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylphenyl group with an ethylamino and propanol chain makes it a versatile compound with diverse applications.
Biological Activity
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol is a complex organic compound with notable biological activities that make it a candidate for pharmacological studies. Its unique structure, characterized by a dimethylphenyl group attached to an ethylamino chain and linked to a propanol group, facilitates various chemical interactions. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO. The compound's structure allows for interactions with specific molecular targets such as enzymes and receptors, potentially modulating biochemical pathways.
Property | Value |
---|---|
Molecular Formula | C13H21NO |
Molecular Weight | 207.31 g/mol |
CAS Number | 1155076-17-7 |
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For example, its interaction with lysosomal phospholipase A2 (LPLA2) has been studied in the context of drug-induced phospholipidosis .
- Receptor Binding : It shows potential in binding to various receptors, which can modulate cellular responses. This property is critical for its possible applications in treating conditions related to neurotransmitter systems.
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound's ability to inhibit LPLA2 suggests it may play a role in lipid metabolism and cellular signaling pathways.
- Receptor Modulation : By binding to specific receptors, it may influence neurotransmitter release and receptor-mediated signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study on the inhibition of LPLA2 revealed that compounds similar to this compound could predict drug-induced phospholipidosis in vitro and in vivo . This highlights its potential impact on drug safety profiles.
- Another investigation into related compounds demonstrated varying degrees of anti-inflammatory and analgesic effects, suggesting that structural modifications can significantly influence biological activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-((1-(Pyridin-3-yl)ethyl)amino)propan-1-ol | C12H17N3O | Contains a pyridine ring; different biological activity profile |
(R)-2-((1-Phenylethyl)amino)ethan-1-ol | C11H15NO | Lacks dimethyl substitution; simpler structure |
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol | C13H21NO | Similar structure but different substitution pattern |
The unique dimethyl substitution on the phenyl ring of this compound may significantly influence its biological activity compared to these similar compounds.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-9-5-6-13(10(2)7-9)12(4)14-11(3)8-15/h5-7,11-12,14-15H,8H2,1-4H3 |
InChI Key |
CSZYJVKHTWDSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(C)CO)C |
Origin of Product |
United States |
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